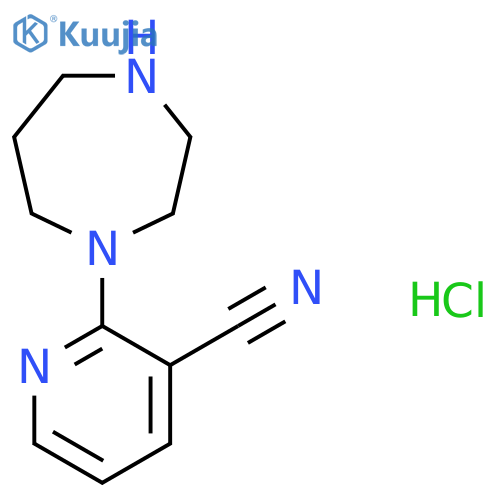

Cas no 1197865-33-0 (2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride)

1197865-33-0 structure

商品名:2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

CAS番号:1197865-33-0

MF:C11H15ClN4

メガワット:238.716600656509

CID:2167240

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(1,4-Diazepan-1-yl)nicotinonitrile hydrochloride

- 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

- Z803145374

- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

-

- インチ: 1S/C11H14N4.ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;/h1,3,5,13H,2,4,6-8H2;1H

- InChIKey: ZTZUWWMPFBUZTG-UHFFFAOYSA-N

- ほほえんだ: Cl.N1(C2C(C#N)=CC=CN=2)CCNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 244

- トポロジー分子極性表面積: 52

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-53258-0.1g |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 0.1g |

$51.0 | 2023-02-10 | ||

| Ambeed | A1111842-1g |

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 98% | 1g |

$384.0 | 2024-04-25 | |

| A2B Chem LLC | AV41918-250mg |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 90% | 250mg |

$268.00 | 2024-04-20 | |

| 1PlusChem | 1P019XBY-2.5g |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 90% | 2.5g |

$335.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553400-1g |

2-(1,4-Diazepan-1-yl)nicotinonitrile hydrochloride |

1197865-33-0 | 98% | 1g |

¥3282.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-5G |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 95% | 5g |

¥ 4,045.00 | 2023-04-03 | |

| Enamine | EN300-53258-0.05g |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 0.05g |

$35.0 | 2023-02-10 | ||

| Enamine | EN300-53258-5.0g |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 5.0g |

$615.0 | 2023-02-10 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-1G |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 95% | 1g |

¥ 1,313.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15701-1-10G |

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile hydrochloride |

1197865-33-0 | 95% | 10g |

¥ 5,999.00 | 2023-04-03 |

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1197865-33-0 (2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 506-17-2(cis-Vaccenic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1197865-33-0)2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0